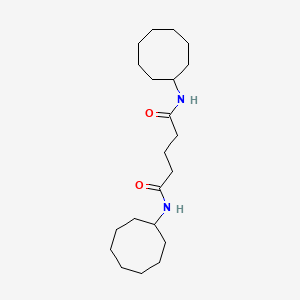
N,N'-dicyclooctylpentanediamide
Overview
Description
N,N’-dicyclooctylpentanediamide: is an organic compound with the chemical formula C21H38N2O2 It is a secondary amide with two cyclooctyl groups attached to the nitrogen atoms of a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-dicyclooctylpentanediamide typically involves the reaction of cyclooctylamine with pentanedioyl dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of N,N’-dicyclooctylpentanediamide may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems and reactors can help in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions: N,N’-dicyclooctylpentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Chemistry: N,N’-dicyclooctylpentanediamide is used as a reagent in organic synthesis, particularly in the formation of complex amide structures. It serves as a building block for the synthesis of various organic compounds.
Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules. It may also be used in the development of new pharmaceuticals and bioactive compounds.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with amide functionalities. It may also be explored for its pharmacological properties.
Industry: In the industrial sector, N,N’-dicyclooctylpentanediamide can be used in the production of polymers, resins, and other materials that require amide linkages. It may also find applications in the development of specialty chemicals and additives.
Mechanism of Action
The mechanism of action of N,N’-dicyclooctylpentanediamide involves its interaction with various molecular targets. The amide groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclooctyl groups provide steric hindrance, affecting the compound’s overall conformation and interactions.
Comparison with Similar Compounds
N,N’-dicyclohexylcarbodiimide: Used as a coupling agent in peptide synthesis.
N,N’-diisopropylcarbodiimide: Another coupling agent with similar applications.
N,N’-dimethylformamide: A common solvent and reagent in organic synthesis.
Uniqueness: N,N’-dicyclooctylpentanediamide is unique due to its larger cyclooctyl groups, which provide greater steric hindrance compared to smaller alkyl groups. This can influence its reactivity and interactions with other molecules, making it suitable for specific applications where steric effects are important.
Properties
IUPAC Name |
N,N'-di(cyclooctyl)pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2O2/c24-20(22-18-12-7-3-1-4-8-13-18)16-11-17-21(25)23-19-14-9-5-2-6-10-15-19/h18-19H,1-17H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVQTNOHSPUMJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCCC(=O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[2-(4-bromophenyl)-2-oxoethoxy]benzoate](/img/structure/B4034857.png)

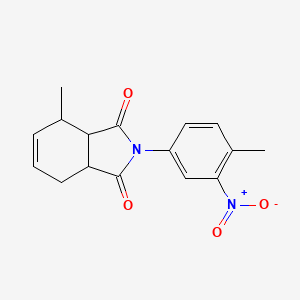
![2-(1-adamantyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4034886.png)
![4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-fluorophenyl)benzamide (non-preferred name)](/img/structure/B4034896.png)
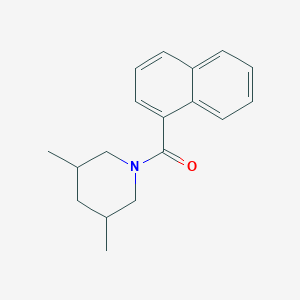
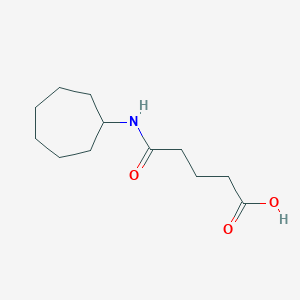
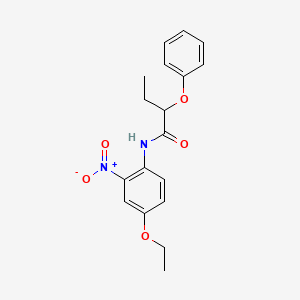
![17-[4-(Benzyloxy)phenyl]-15-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B4034927.png)
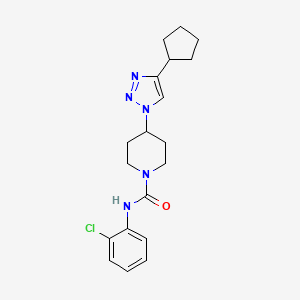
![2-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B4034940.png)
![1-(methylsulfonyl)-4-{4-nitro-3-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}piperazine](/img/structure/B4034944.png)

![N-[1-(1-adamantyl)ethyl]-2-methoxybenzamide](/img/structure/B4034958.png)
